Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate
Description
Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate is a quinoline-based heterocyclic compound featuring a 4-methylquinoline core substituted at the 2-position with a [(4-formylbenzoyl)oxymethyl] group and at the 3-position with an ethyl carboxylate.
The formyl group on the benzoyloxymethyl substituent distinguishes this compound from others in its class, offering a site for further functionalization (e.g., Schiff base formation or nucleophilic additions). Such structural features are critical in medicinal chemistry for optimizing pharmacokinetic properties or target binding .
Properties
IUPAC Name |
ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-3-27-22(26)20-14(2)17-6-4-5-7-18(17)23-19(20)13-28-21(25)16-10-8-15(12-24)9-11-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVUEQBVJWNDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its synthesis, structure, and various biological activities.
1. Chemical Structure and Synthesis
This compound is derived from quinoline and benzoyl moieties, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-formylbenzoyl chloride with ethyl 4-methylquinoline-3-carboxylate in the presence of a base such as triethylamine, leading to the formation of the target compound.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
2.1 Antimicrobial Activity
Research indicates that compounds related to quinoline exhibit potent antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Gursoy et al. (2020) evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL
- Escherichia coli : MIC of 64 µg/mL
These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .
2.2 Antitumor Activity
Quinoline derivatives are also recognized for their antitumor properties. This compound has demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Antitumor Efficacy
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound may inhibit specific enzymes or receptors associated with tumor growth and microbial resistance.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Quinoline-3-Carboxylate Derivatives
Key Observations :
- Compounds like IIIk () and those in incorporate bulky substituents (e.g., dioxo-pyrrolidinyl or hexahydroquinoline), which may influence solubility and steric interactions .
- Halogenated derivatives (e.g., ) highlight the role of electron-withdrawing groups in modulating electronic properties .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- However, analogs with electron-donating groups (e.g., methyl in IIIk) generally exhibit lower melting points than those with hydrogen-bonding groups (e.g., hydroxyl or amino in 4k) .
- IR and NMR data for related compounds suggest that the quinoline proton and ester carbonyl are consistent diagnostic markers .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoline-3-carboxylate derivatives typically involves multicomponent reactions using substituted benzaldehydes, amines, or isocyanides under optimized conditions (e.g., solvent polarity, temperature, and catalyst). For example, analogous compounds like ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate were synthesized via condensation of 4-formylbenzoyl derivatives with amines, achieving yields >70% in polar aprotic solvents (DMF or DMSO) at 80–100°C . Key steps include protecting the formyl group during coupling and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation relies on a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For example, the carbonyl stretching frequency of the formyl group in similar compounds appears at ~1680–1700 cm⁻¹ in IR . X-ray crystallography, as demonstrated for ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, resolves stereochemistry and confirms substituent positioning . Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive analogs) are addressed via comparative structure-activity relationship (SAR) studies. For instance, replacing the 4-formyl group with a chlorine atom in ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate reduced antimicrobial activity by 40%, suggesting the formyl moiety’s role in target binding . Computational docking (AutoDock Vina) and molecular dynamics simulations further probe interactions with enzymes like DNA gyrase. Parallel assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth) minimize variability .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Methodological Answer : Byproducts often arise from competing reactions, such as over-oxidation or premature deprotection. For example, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate formed unexpectedly due to HCl liberation during synthesis, detected via GC-MS and mitigated by controlled reagent addition . Reaction monitoring with in situ FT-IR or Raman spectroscopy helps identify intermediates. Adjusting stoichiometry (e.g., limiting benzoyl chloride to 1.1 equivalents) or using scavengers (e.g., molecular sieves for water-sensitive steps) improves selectivity.
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electrophilic reactivity, focusing on the formyl and ester groups. For metabolic stability, CYP450 enzyme interactions are predicted using Schrödinger’s ADMET Predictor or SwissADME. Analogous studies on ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate revealed rapid glucuronidation of the hydroxyl group, suggesting the formyl group in the target compound may undergo similar Phase I oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
